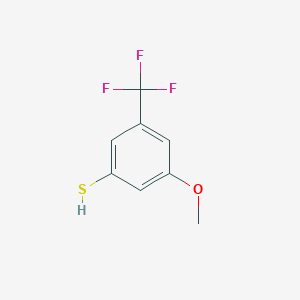

3-methoxy-5-(trifluoromethyl)benzenethiol

Description

BenchChem offers high-quality 3-methoxy-5-(trifluoromethyl)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-5-(trifluoromethyl)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c1-12-6-2-5(8(9,10)11)3-7(13)4-6/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTWYVUVCKVYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 5 Trifluoromethyl Benzenethiol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 3-methoxy-5-(trifluoromethyl)benzenethiol suggests several potential synthetic pathways by disconnecting the target molecule at key bonds. The primary disconnections are at the Carbon-Sulfur (C-S), Carbon-Oxygen (C-O), and Carbon-Trifluoromethyl (C-CF3) bonds.

C-S Bond Disconnection: This is often the most logical final step. This pathway involves the conversion of a precursor, such as 3-methoxy-5-(trifluoromethyl)aniline, into the target thiol. This can be achieved through a Sandmeyer-type reaction, converting the aniline to a diazonium salt, which is then treated with a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis. Alternatively, a halogenated precursor, like 3-bromo-5-methoxybenzotrifluoride, could undergo a transition-metal-catalyzed coupling with a thiol equivalent.

C-O Bond Disconnection: This approach involves the methylation of a precursor phenol (B47542), 3-hydroxy-5-(trifluoromethyl)benzenethiol. This is a classic Williamson ether synthesis, where the phenol is deprotonated with a base and reacted with a methylating agent such as methyl iodide or dimethyl sulfate. This route is contingent on the successful synthesis of the trifluoromethylated hydroxyphenol.

C-CF3 Bond Disconnection: This strategy focuses on introducing the trifluoromethyl group onto a pre-existing 3-methoxybenzenethiol scaffold. However, this is often challenging due to the directing effects of the methoxy (B1213986) and thiol groups, which would favor ortho and para substitution, not the required meta-position. Therefore, this disconnection is generally less synthetically viable unless a blocking group strategy is employed.

A common and practical synthetic route often begins with a commercially available starting material that already contains one or two of the desired functionalities in the correct orientation, such as 3-amino-5-nitrobenzotrifluoride or 3-bromo-5-nitrobenzotrifluoride. From these intermediates, the remaining functional groups are introduced through a series of chemical transformations. For instance, the nitro group in 3-Methoxy-5-nitrobenzotrifluoride can be reduced to an amine, which then serves as a handle for introducing the thiol group. nbinno.com

Strategies for Aromatic Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group is a critical step in the synthesis of the target molecule and a significant area of research in organic chemistry. wikipedia.org The strong electron-withdrawing nature of the -CF3 group can significantly alter the physical and biological properties of a molecule. nih.gov Several distinct strategies have been developed for this transformation.

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic "CF3+" equivalent. These reagents are typically hypervalent iodine compounds or sulfonium salts. nih.gov

Key reagents in this category include:

Umemoto Reagents: S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic trifluoromethylating agents. nih.gov

Togni Reagents: These are hypervalent iodine compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, which are more stable and easier to handle than many alternatives. nih.govbrynmawr.edu

Yagupolskii-Umemoto Reagents: Diaryl(trifluoromethyl)sulfonium salts were among the first effective electrophilic trifluoromethylating agents developed. acs.org

These reactions work best with nucleophilic substrates. However, direct electrophilic trifluoromethylation on an anisole or thiophenol derivative would likely lead to a mixture of ortho and para isomers, making it unsuitable for achieving the desired meta-substitution pattern of the target molecule. Therefore, this approach is more useful when the trifluoromethyl group is installed before the introduction of strongly directing groups.

| Reagent Class | Example Reagent |

| Sulfonium Salts | S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) |

| Hypervalent Iodine | 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's Reagent) |

| Sulfoximine Salts | Trifluoromethylsulfoximine salts (Shibata's Reagents) |

Nucleophilic trifluoromethylation involves the reaction of a "CF3-" anion equivalent with an electrophilic aromatic substrate, typically an aryl halide or triflate. This is often achieved using transition metal catalysis, most commonly with copper or palladium. nih.gov

Common sources of the trifluoromethyl nucleophile include:

Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is a widely used, stable, and convenient source of the CF3 nucleophile, typically activated by a fluoride source. wikipedia.org

Fluoroform (HCF3): Also known as trifluoromethane, this inexpensive gas can serve as a CF3- precursor when deprotonated by a strong base. wikipedia.orgyoutube.com

Potassium trifluoroacetate (CF3CO2K): This stable salt can undergo decarboxylation to generate a trifluoromethyl anion equivalent, which can be trapped by a copper catalyst. nih.gov

This approach is highly effective for synthesizing trifluoromethylated arenes from corresponding aryl halides. For the synthesis of 3-methoxy-5-(trifluoromethyl)benzenethiol, a plausible route would involve the trifluoromethylation of a 3-bromo-5-methoxybenzenethiol derivative.

| Reagent | Catalyst System | Substrate |

| TMSCF3 | Fluoride source (e.g., TBAF), often with Cu or Pd catalyst | Aryl Halides |

| HCF3 | Strong base (e.g., KHMDS) | Aldehydes, Ketones, Imines |

| CF3CO2K | Copper(I) Iodide | Aryl Iodides |

Radical trifluoromethylation utilizes the trifluoromethyl radical (•CF3), which can react with aromatic compounds through a homolytic aromatic substitution mechanism. This method is particularly useful as it often does not require pre-functionalization of the aromatic ring (i.e., C-H activation) and can be tolerant of various functional groups. rsc.org

The •CF3 radical can be generated from various precursors, including:

Trifluoroiodomethane (CF3I): Can generate •CF3 upon photolysis or initiation. wikipedia.org

Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' Reagent): In the presence of an oxidant (e.g., t-BuOOH), it generates •CF3. wikipedia.org

Triflyl chloride (CF3SO2Cl): Can serve as a source of •CF3, particularly in photoredox catalysis. princeton.edu

Radical approaches can sometimes offer complementary regioselectivity compared to ionic methods, although selectivity can still be an issue with substituted benzenes. princeton.edu

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical intermediates, including the trifluoromethyl radical. nih.govsemanticscholar.org This technique uses a photocatalyst (often based on ruthenium or iridium) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate the desired radical from a suitable precursor. nih.govsemanticscholar.orgresearcher.life

This methodology has been successfully applied to a wide range of trifluoromethylation reactions, including the trifluoromethylation of arenes and heteroarenes via C-H functionalization or via reaction with aryl halides or boronic acids. princeton.edusemanticscholar.org The mild reaction conditions are a significant advantage, allowing for high functional group tolerance. nih.gov For example, a photoredox-mediated reaction could generate a •CF3 radical from CF3I or CF3SO2Cl, which could then be coupled with a diazonium salt derived from 3-amino-5-methoxybenzenethiol. princeton.edu

| Photocatalyst | CF3 Source | Reaction Type |

| Ru(bpy)3Cl2 | CF3SO2Cl | C-H Trifluoromethylation |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | CF3I | Trifluoromethylation of Aldehydes |

| Dual Cu/Ru system | CF3I | Trifluoromethylation of Arylboronic acids |

Introduction of the Methoxy Group onto the Aromatic Scaffold

The introduction of the methoxy group is a fundamental transformation in organic synthesis. The most common and direct method is the Williamson ether synthesis, which involves the O-methylation of a corresponding phenol.

In the context of synthesizing 3-methoxy-5-(trifluoromethyl)benzenethiol, this would involve the reaction of 3-hydroxy-5-(trifluoromethyl)benzenethiol with a methylating agent.

Key Components of Williamson Ether Synthesis:

Substrate: A phenol (in this case, 3-hydroxy-5-(trifluoromethyl)benzenethiol).

Base: A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Common bases include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH).

Methylating Agent: An electrophilic source of a methyl group is used. Standard reagents include methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4), and methyl tosylate (CH3OTs).

The reaction is typically carried out in a polar aprotic solvent like acetone, DMF, or acetonitrile. The high efficiency and broad applicability of this reaction make it a reliable method for installing the methoxy group, provided the precursor phenol is accessible.

Another approach involves nucleophilic aromatic substitution (SNAr), where a leaving group (like a halogen) on an electron-deficient aromatic ring is displaced by a methoxide nucleophile. For this to be effective, the ring must be activated by strongly electron-withdrawing groups (like a nitro or trifluoromethyl group) positioned ortho or para to the leaving group. Given the meta-arrangement in the target molecule, this is a less direct strategy.

Etherification Strategies on Halogenated Precursors

A common and well-established method for the synthesis of aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of 3-methoxy-5-(trifluoromethyl)benzenethiol synthesis, a key precursor would be a 3-halo-5-(trifluoromethyl)phenol. For instance, 3-bromo-5-(trifluoromethyl)phenol can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.

| Precursor | Methylating Agent | Base | Solvent | Product |

| 3-bromo-5-(trifluoromethyl)phenol | Methyl iodide | K₂CO₃ | Acetone | 1-bromo-3-methoxy-5-(trifluoromethyl)benzene |

| 3-bromo-5-(trifluoromethyl)phenol | Dimethyl sulfate | NaOH | Water/DCM | 1-bromo-3-methoxy-5-(trifluoromethyl)benzene |

The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields.

Directed Methoxy Group Installation

An alternative to direct etherification involves starting with a molecule where the methoxy group is already in place and a different functional group is used as a handle for subsequent transformations. For example, commercially available 3-methoxy-5-(trifluoromethyl)aniline could serve as a starting material. The amino group can then be converted to a variety of other functionalities, including a thiol group, through diazotization reactions followed by treatment with a sulfur-containing reagent.

Thiol Group Formation Strategies

The introduction of the thiol group onto the aromatic ring is a critical transformation in the synthesis of 3-methoxy-5-(trifluoromethyl)benzenethiol. Several reliable methods are available for this purpose.

Conversion of Halogenated Benzenes to Benzenethiols

A direct approach to introduce the thiol group is through the nucleophilic substitution of a halogen on an appropriately substituted benzene (B151609) ring. For instance, 1-bromo-3-methoxy-5-(trifluoromethyl)benzene can be reacted with a source of the sulfhydryl group, such as sodium hydrosulfide (NaSH). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

Another powerful method for converting phenols to thiophenols is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. The S-aryl thiocarbamate can then be hydrolyzed to yield the desired thiophenol. wikipedia.org For the synthesis of 3-methoxy-5-(trifluoromethyl)benzenethiol, the corresponding phenol would first be converted to an O-(3-methoxy-5-(trifluoromethyl)phenyl) N,N-dimethylthiocarbamate, which upon heating, would rearrange and could then be hydrolyzed. While this method requires high temperatures, palladium-catalyzed versions of the Newman-Kwart rearrangement have been developed that proceed under milder conditions. organic-chemistry.org

Reduction of Sulfonyl Chlorides or Disulfides to Thiols

An alternative and widely used method for the preparation of arenethiols is the reduction of the corresponding benzenesulfonyl chloride. The precursor, 3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 3-methoxy-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite in the presence of a strong acid, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to afford the sulfonyl chloride.

The reduction of the sulfonyl chloride to the thiol can be accomplished using various reducing agents. A common and effective method involves the use of zinc dust in an acidic medium, such as hydrochloric acid.

| Precursor | Reducing Agent | Solvent | Product |

| 3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | Zn dust / HCl | Dioxane/Water | 3-methoxy-5-(trifluoromethyl)benzenethiol |

| 3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | Red phosphorus / I₂ | Acetic acid | 3-methoxy-5-(trifluoromethyl)benzenethiol |

Disulfides can also serve as precursors to thiols. The corresponding disulfide, bis(3-methoxy-5-(trifluoromethyl)phenyl) disulfide, can be prepared and subsequently reduced to the target thiol using reducing agents like sodium borohydride or triphenylphosphine.

Oxidative Desulfurization-Fluorination Precursors

While not a direct route to the thiol, methods for introducing the trifluoromethyl group are pertinent to the synthesis of the necessary precursors. Oxidative desulfurization-fluorination reactions of dithiocarbonates can be a source of trifluoromethyl ether functionalities, which are structurally related to the target molecule.

Sequential Functionalization and Orthogonal Protecting Group Strategies

The synthesis of a multifunctional molecule like 3-methoxy-5-(trifluoromethyl)benzenethiol often necessitates a carefully planned sequence of reactions to ensure regioselectivity and avoid undesired side reactions. The use of orthogonal protecting groups is a key strategy in this regard. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions without affecting each other.

For example, if a synthetic route requires a reaction that is incompatible with a free thiol group, such as a Grignard or organolithium reaction, the thiol can be temporarily protected. Common protecting groups for thiols include the trityl (Tr) and acetyl (Ac) groups. The trityl group is labile to acid, while the acetyl group can be removed under basic conditions.

A hypothetical synthetic sequence employing orthogonal protection could involve:

Protection of the hydroxyl group of 3-bromo-5-(trifluoromethyl)phenol with a base-stable protecting group.

Introduction of the thiol group via a method such as the Newman-Kwart rearrangement.

Protection of the newly formed thiol group with an acid-stable protecting group.

Deprotection of the hydroxyl group.

Methylation of the hydroxyl group to form the methoxy ether.

Final deprotection of the thiol group to yield 3-methoxy-5-(trifluoromethyl)benzenethiol.

This strategic use of protecting groups allows for the selective manipulation of different functional groups within the molecule, enabling the successful synthesis of the target compound.

Development of Novel and Sustainable Synthetic Routes for 3-Methoxy-5-(trifluoromethyl)benzenethiol

The synthesis of complex aromatic compounds such as 3-methoxy-5-(trifluoromethyl)benzenethiol is an area of continuous development, driven by the need for more efficient, safer, and environmentally benign chemical processes. Traditional synthetic methods often rely on harsh conditions or expensive and toxic metal catalysts. Modern research, therefore, focuses on novel strategies, including metal-free synthesis and continuous flow methodologies, to overcome these limitations. These advanced approaches aim to provide higher yields, better selectivity, and a reduced environmental footprint, aligning with the principles of green chemistry.

Metal-Free Synthetic Approaches

The elimination of transition metals from synthetic protocols is a significant goal in modern organic chemistry, as it simplifies purification, reduces costs, and mitigates environmental concerns associated with metal waste. For the synthesis of aryl thiols like 3-methoxy-5-(trifluoromethyl)benzenethiol, metal-free approaches represent a sustainable alternative to classical methods.

One established metal-free strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For instance, a substituted halobenzene can react with a sulfur nucleophile, such as sodium hydrosulfide or potassium hydrosulfide, in a polar aprotic solvent. google.com This method's viability depends on the electronic properties of the aromatic ring; the presence of the electron-withdrawing trifluoromethyl group on the benzene ring of the precursor facilitates this type of substitution.

Another emerging area in metal-free synthesis is the use of visible-light photoredox catalysis. nih.gov This technique employs an organic photocatalyst, such as 9-mesityl-10-methylacridinium perchlorate, which becomes a potent oxidant or reductant upon excitation with light. nih.gov While not yet documented specifically for 3-methoxy-5-(trifluoromethyl)benzenethiol, this methodology has been successfully applied to construct other complex perfluoroalkylated heterocyclic compounds at room temperature, demonstrating its potential for forming C-S bonds under mild, metal-free conditions. nih.gov

Solvent-free direct amidation reactions, which proceed without any metal or catalyst, also highlight a trend toward more sustainable synthesis. mdpi.com Adapting this principle to C-S bond formation could lead to innovative, atom-economical routes for producing aryl thiols.

| Approach | Reagents/Conditions | Advantages |

| Nucleophilic Aromatic Substitution (SNAr) | Substituted halobenzene, Sodium hydrosulfide (NaSH), Polar aprotic solvent (e.g., DMF, DMAc), 50-150°C google.com | Avoids transition metal catalysts, utilizes readily available reagents. |

| Visible-Light Photoredox Catalysis | Organic photocatalyst (e.g., Acr⁺-Mes·ClO₄⁻), Perfluoroalkyl source, Blue LEDs, Room temperature nih.gov | Mild reaction conditions, high functional group tolerance, sustainable energy source. |

| Solvent-Free Direct Reaction | Stearic acid, 3,5-bis(trifluoromethyl)benzylamine, 140°C mdpi.com | High atom economy, reduced solvent waste, simplified purification. mdpi.com |

This table presents generalized data for metal-free synthetic methodologies that could be adapted for the synthesis of the target compound.

Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. polimi.it These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and scalability. polimi.itnoelresearchgroup.com

A significant advancement in this area is the development of modular flow platforms for the synthesis of molecules containing heteroatom-CF₃ motifs. chemrxiv.org A unified flow strategy can be employed for the on-demand generation of reactive trifluoromethyl-heteroatom anions (such as SCF₃⁻) from organic precursors and a fluoride source like cesium fluoride. chemrxiv.org These unstable anions can be generated and immediately used in subsequent reactions with a range of electrophiles within the same continuous system. This approach is not only efficient but also enhances sustainability by avoiding the use of pre-formed, potentially environmentally persistent polyfluoroalkyl substances (PFAS). chemrxiv.org

The application of flow chemistry can dramatically improve reaction efficiency and yield compared to batch methods. For example, in the synthesis of related trifluoromethylated compounds, flow processes have demonstrated significantly higher yields in shorter reaction times.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 30 min | 10 min |

| Yield | 64% | 72% |

| Safety | Lower (potential for thermal runaway) | Higher (efficient heat dissipation, small reaction volumes) polimi.it |

| Scalability | Difficult | Straightforward (operating for longer duration) |

This table provides a comparative overview of batch versus flow synthesis for a representative trifluoromethylation reaction, based on data from related studies. polimi.it

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For the synthesis of 3-methoxy-5-(trifluoromethyl)benzenethiol, key steps would include the introduction of the trifluoromethyl group and the formation of the thiol moiety.

The synthesis of aryl trifluoromethyl ethers, a related transformation, often proceeds through a chlorination/fluorination sequence starting from substituted anisoles. beilstein-journals.org The mechanism involves the displacement of chlorine by fluorine using reagents like antimony trifluoride in the presence of antimony pentachloride. beilstein-journals.org While this specific process involves metals, the study of such substitution mechanisms provides insight into the electronic demands of reactions on the aromatic ring.

In modern metal-free approaches, mechanistic investigations often point to the involvement of novel reactive intermediates. For example, in certain nitrogen-transfer reactions mediated by (diacetoxyiodo)benzene (PIDA), mechanistic studies support the in-situ generation of an iodonitrene as the key intermediate. acs.org This species is formed through a ligand exchange between PIDA and the nitrogen source. acs.org A similar mechanistic principle could be envisioned for sulfur-transfer reactions, where a hypervalent iodine reagent could generate a reactive "iodothirene" or related species to deliver the sulfur atom to the aromatic ring.

In flow chemistry syntheses that generate trifluoromethyl anions, the mechanism involves the reaction of an organic precursor with a fluoride source to create the highly nucleophilic CF₃⁻ anion. chemrxiv.org The instability of this anion is overcome by its immediate reaction with an electrophile in the continuous flow stream, preventing decomposition. chemrxiv.org Understanding the kinetics of the anion's formation and its subsequent reaction is key to optimizing the flow rate, reactor temperature, and reagent stoichiometry for maximum yield and purity.

Reaction Chemistry and Transformational Pathways of 3 Methoxy 5 Trifluoromethyl Benzenethiol

Reactivity of the Thiol Moiety

The thiol group is the most reactive site of 3-methoxy-5-(trifluoromethyl)benzenethiol, readily undergoing reactions characteristic of aromatic thiols. Its nucleophilicity and susceptibility to oxidation are central to its chemical transformations.

Nucleophilic Reactions of the Thiol Group

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to participate in a variety of nucleophilic substitution and addition reactions. The acidity of the thiol proton is influenced by the electronic effects of the methoxy (B1213986) and trifluoromethyl groups on the aromatic ring.

In the presence of a base, the thiol group can be deprotonated to form the corresponding thiolate anion. This thiolate is a potent nucleophile that can react with various electrophiles. For instance, it can participate in S-alkylation reactions with alkyl halides to form thioethers. The electron-withdrawing trifluoromethyl group increases the acidity of the thiol proton, facilitating the formation of the thiolate anion.

Oxidation Reactions of the Thiol Group

The thiol group of 3-methoxy-5-(trifluoromethyl)benzenethiol is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and reaction conditions.

Mild oxidizing agents typically convert the thiol to a disulfide, where two thiol molecules are linked by a sulfur-sulfur bond. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids or sulfonic acids. The general oxidation pathway for thiols can be represented as follows:

| Reactant | Oxidizing Agent | Product |

| Thiol (R-SH) | Mild (e.g., I2, air) | Disulfide (R-S-S-R) |

| Thiol (R-SH) | Moderate (e.g., H2O2) | Sulfinic Acid (R-SO2H) |

| Thiol (R-SH) | Strong (e.g., KMnO4) | Sulfonic Acid (R-SO3H) |

Formation of Thioethers and Disulfides

The formation of thioethers and disulfides are two of the most common transformations of 3-methoxy-5-(trifluoromethyl)benzenethiol.

Thioethers are typically synthesized via the nucleophilic substitution reaction of the corresponding thiolate with an electrophile, such as an alkyl halide or a sulfonate ester. The general reaction is as follows:

Ar-SH + Base → Ar-S⁻ Ar-S⁻ + R-X → Ar-S-R + X⁻

Where Ar represents the 3-methoxy-5-(trifluoromethyl)phenyl group, and R-X is an alkylating agent.

Disulfides are formed through the oxidative coupling of two molecules of the thiol. This can be achieved using a variety of oxidizing agents or through air oxidation, sometimes catalyzed by metal ions. The reaction is:

2 Ar-SH + [O] → Ar-S-S-Ar + H₂O

The disulfide derived from 3-methoxy-5-(trifluoromethyl)benzenethiol is bis(3-methoxy-5-(trifluoromethyl)phenyl) disulfide.

Metal Coordination Chemistry with the Thiolate Ligand

Upon deprotonation, the resulting 3-methoxy-5-(trifluoromethyl)benzenethiolate can act as a ligand, coordinating to various metal centers through its soft sulfur donor atom. The electronic properties of the aryl ring, influenced by the methoxy and trifluoromethyl substituents, can modulate the properties of the resulting metal complexes. These complexes have potential applications in catalysis and materials science. The formation of such complexes can be represented as:

n Ar-SH + Mⁿ⁺ + n Base → M(S-Ar)ₙ + n Base-H⁺

Where M is a metal ion. The specific coordination geometry and stability of the complex depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically inert due to the strength of the carbon-fluorine bonds. However, under specific conditions, these bonds can be activated.

C-F Bond Activation Studies

The activation of the C-F bond in trifluoromethylarenes is a challenging but important area of research, as it allows for the further functionalization of these otherwise stable groups. chemrxiv.org While specific studies on the C-F bond activation of 3-methoxy-5-(trifluoromethyl)benzenethiol are not extensively documented in publicly available literature, general principles of C-F activation in aryl fluorides can be applied. researchgate.netbaranlab.orgmdpi.com

The presence of the electron-donating methoxy group and the potentially coordinating thiol group could influence the reactivity of the C-F bonds. Transition metal-catalyzed processes are often employed for C-F bond activation, where the metal center can insert into the C-F bond, leading to subsequent functionalization. The reaction pathways and outcomes would be highly dependent on the specific catalytic system and reaction conditions employed.

Reactivity of the Methoxy Group

The methoxy group (-OCH3) is a significant modulator of the ring's reactivity, primarily through its involvement in ether cleavage and its influence on electrophilic substitution reactions.

The cleavage of the aryl methyl ether bond in 3-methoxy-5-(trifluoromethyl)benzenethiol to yield the corresponding phenol (B47542) is a key transformation. This reaction typically proceeds by treating the ether with strong protic or Lewis acids. The mechanism involves protonation or coordination of a Lewis acid to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the conjugate base or another nucleophile. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction rate. thieme-connect.de

A variety of reagents are effective for the demethylation of aryl methyl ethers. organic-chemistry.org Boron tribromide (BBr3) is a highly effective reagent for this purpose, operating even at low temperatures. Other common reagents include hydrobromic acid (HBr), trimethylsilyl (B98337) iodide (TMSI), and certain thiol-based systems. thieme-connect.deorganic-chemistry.org

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), -78 °C to room temp. | Highly efficient and widely used, but sensitive to moisture. |

| Hydrobromic Acid (HBr) | Aqueous solution, often with acetic acid, reflux. | Classic method, requires harsh conditions. |

| Trimethylsilyl Iodide (TMSI) | Inert solvent (e.g., CH3CN, CHCl3), often at room temp. or gentle heat. | Reacts to form a silyl (B83357) ether, which is hydrolyzed during workup. |

| Boron Trifluoride-Methyl Sulfide (B99878) Complex (BF3·SMe2) | Inert solvent (e.g., CH2Cl2), variable temperature. | Reaction rate is highly dependent on other ring substituents. thieme-connect.de |

| 2-(Diethylamino)ethanethiol | High boiling solvent (e.g., DMF), elevated temperature. | Allows for an essentially odorless workup as the reagent and byproduct are acid-soluble. organic-chemistry.org |

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. libretexts.org This is due to its strong positive resonance effect (+R), where a lone pair of electrons on the oxygen atom is delocalized into the benzene (B151609) ring. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles.

The resonance stabilization is most effective at the ortho and para positions, which accumulate partial negative charges. Consequently, the carbocation intermediate (the arenium ion or Wheland intermediate) formed during electrophilic attack at these positions is significantly stabilized. wikipedia.org Although the methoxy group also exerts a deactivating inductive effect (-I) due to the high electronegativity of the oxygen atom, the resonance effect is dominant in determining the orientation and rate of the reaction. libretexts.org

Aromatic Substitution Reactions on the Benzene Ring

The regiochemical outcome of substitution on the benzene ring of 3-methoxy-5-(trifluoromethyl)benzenethiol is determined by the combined directing effects of the three substituents.

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The three substituents on the ring have competing or reinforcing influences:

Methoxy group (-OCH3) : A strong activating group and an ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

Thiol group (-SH) : An activating group and an ortho, para-director. It also directs incoming electrophiles to positions 2, 4, and 6.

Trifluoromethyl group (-CF3) : A strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect (-I). youtube.com It directs incoming electrophiles to positions 2, 4, and 6.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -OCH3 | C3 | +R >> -I | Activating | Ortho, Para (to C2, C4, C6) |

| -CF3 | C5 | -I | Deactivating | Meta (to C2, C4, C6) |

| -SH | C1 | +R > -I | Activating | Ortho, Para (to C2, C6) |

Nucleophilic aromatic substitution (SNAr) typically requires two features on the aromatic ring: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

The parent molecule, 3-methoxy-5-(trifluoromethyl)benzenethiol, does not possess a suitable leaving group for a standard SNAr reaction. However, if a leaving group were introduced onto the ring, the existing trifluoromethyl group could act as an activating group to facilitate SNAr. For SNAr to be effective, the electron-withdrawing group must be able to stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction. nih.gov

For example, if a halogen (e.g., fluorine or chlorine) were introduced at the C2 or C4 position, the trifluoromethyl group at C5 would be meta to it and would not provide significant resonance stabilization. For the -CF3 group to be an effective activator for SNAr, it should ideally be ortho or para to the leaving group. In the given structure, this condition is not met. However, the introduction of an additional, powerful activating group, such as a nitro (-NO2) group, could render the molecule susceptible to SNAr. For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles due to activation by the meta-nitro and pentafluorosulfanyl groups. researchgate.netbeilstein-journals.org A similar principle would apply if a nitro group and a leaving group were to be installed on the 3-methoxy-5-(trifluoromethyl)benzenethiol ring at appropriate positions.

Research on 3-Methoxy-5-(trifluoromethyl)benzenethiol in Complex Reactions Remains Undisclosed

Despite a thorough review of available scientific literature, there is currently no specific research detailing the role of the chemical compound 3-methoxy-5-(trifluoromethyl)benzenethiol in cascade and multicomponent reactions. These complex and efficient chemical processes, which involve the formation of several chemical bonds in a single operation, are a significant area of study in organic synthesis. They are instrumental in creating diverse and complex molecules, often with applications in pharmaceuticals and materials science.

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry for building molecular complexity from simple starting materials in a single step. Similarly, cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. The inclusion of organosulfur compounds, such as thiols (benzenethiols), in these reactions can lead to the formation of sulfur-containing heterocyclic compounds, which are of great interest in medicinal chemistry.

While the synthesis and application of various heterocyclic compounds, such as pyrazole (B372694) derivatives, through multicomponent reactions are well-documented, the specific involvement of 3-methoxy-5-(trifluoromethyl)benzenethiol in these synthetic pathways has not been reported in the public domain. The unique electronic and steric properties imparted by the methoxy and trifluoromethyl groups on the benzenethiol (B1682325) ring could offer interesting reactivity and selectivity in such reactions, but this potential remains unexplored in the current body of scientific literature.

Further research would be necessary to determine if and how 3-methoxy-5-(trifluoromethyl)benzenethiol can be utilized in cascade and multicomponent reactions to synthesize novel and potentially bioactive molecules. Such studies would contribute to the expanding field of complex reaction design and the development of efficient synthetic routes to valuable chemical entities.

Spectroscopic and Structural Elucidation Methodologies for 3 Methoxy 5 Trifluoromethyl Benzenethiol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei.

For derivatives of 3-methoxy-5-(trifluoromethyl)benzenethiol, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum. The methoxy (B1213986) group protons (-OCH₃) characteristically resonate as a singlet. In the ¹³C NMR spectrum, the carbon atom attached to the trifluoromethyl group (CF₃) exhibits a quartet due to coupling with the fluorine atoms. The methoxy carbon appears as a distinct signal in the upfield region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Structures

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.50 - 8.51 | 114.13 - 151.7 |

| Methoxy (-OCH₃) | 3.68 - 4.04 | 52.8 - 55.65 |

| Trifluoromethyl (-CF₃) | - | 120.9 (q) - 128.0 (q) |

| Thiol (S-H) | ~3.4 (broad) | - |

Note: Chemical shifts are dependent on the solvent and the specific molecular structure.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is particularly useful for characterizing the trifluoromethyl group. The ¹⁹F NMR spectrum of a compound containing a -CF₃ group typically shows a singlet, assuming no other fluorine atoms are nearby. rsc.org The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. For many trifluoromethylated aromatic compounds, the ¹⁹F chemical shift is observed in the range of -60 to -70 ppm, relative to a CFCl₃ standard. rsc.orgbeilstein-journals.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in piecing together fragments of a molecule by showing which protons are neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. nih.gov This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances. cumhuriyet.edu.tr

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn This technique is invaluable for establishing the connectivity between different molecular fragments and for assigning quaternary carbons (carbons with no attached protons). researchgate.net

By combining information from these 2D NMR experiments, a complete and unambiguous structural assignment of 3-methoxy-5-(trifluoromethyl)benzenethiol and its derivatives can be achieved.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For 3-methoxy-5-(trifluoromethyl)benzenethiol, characteristic vibrational bands would be expected for the following functional groups:

S-H Stretch : A weak absorption in the FT-IR spectrum around 2550-2600 cm⁻¹.

Aromatic C-H Stretch : Typically observed above 3000 cm⁻¹.

C=C Aromatic Ring Stretch : Multiple bands in the 1450-1600 cm⁻¹ region.

C-O (Methoxy) Stretch : A strong band in the FT-IR spectrum, usually in the 1000-1300 cm⁻¹ region.

C-F (Trifluoromethyl) Stretch : Strong absorptions in the FT-IR spectrum, typically in the 1100-1400 cm⁻¹ range. rsc.org

Table 2: General FT-IR and FT-Raman Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C-H (Methoxy) Stretch | 2830 - 2960 | 2830 - 2960 |

| S-H Stretch | 2550 - 2600 | Weak or absent |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1100 - 1400 | Strong |

| C-O Stretch | 1000 - 1300 | Moderate |

These techniques are complementary and, when used together, provide a robust method for functional group identification. walshmedicalmedia.comnih.govnanoient.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like 3-methoxy-5-(trifluoromethyl)benzenethiol, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene (B151609) ring. The positions and intensities of these absorption bands can be influenced by the nature and position of substituents on the ring. The methoxy group, being an electron-donating group, and the trifluoromethyl group, an electron-withdrawing group, will both affect the energy of these electronic transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 3-methoxy-5-(trifluoromethyl)benzenethiol, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The fragmentation pattern would provide clues about the structure. Common fragmentation pathways for this type of molecule could include the loss of the methoxy group, the trifluoromethyl group, or the thiol group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. mdpi.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern is a direct consequence of the crystal's internal structure, allowing for the calculation of unit cell dimensions, space group symmetry, and the exact coordinates of every atom.

For the derivative, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, XRD analysis revealed its crystallization within the triclinic crystal system, belonging to the P-1 space group. researchgate.net The triclinic system is the least symmetric of the crystal systems, indicating a low-symmetry molecular packing. The detailed crystallographic parameters obtained from the study provide a foundational understanding of the compound's solid-state architecture. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Interactions | N–H⋯O, C–H⋯O, π⋯π stacking |

To further dissect and quantify the intermolecular forces within the crystal lattice, Hirshfeld surface analysis is employed. This computational tool maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The analysis generates a unique three-dimensional surface for a molecule, where the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is considered. These distances are normalized (dₙₒᵣₘ) and color-coded onto the surface to highlight regions of significant intermolecular contact. Red spots indicate close contacts (strong interactions), blue regions represent longer contacts (weaker interactions), and white areas denote contacts around the van der Waals separation.

For (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, Hirshfeld surface analysis was instrumental in exploring its supramolecular arrangement. researchgate.net The analysis provides a detailed breakdown of all intermolecular contacts, allowing for the quantification of each interaction's contribution to the total surface area. This deconstruction is typically presented in a 2D fingerprint plot, which summarizes the distribution of dᵢ and dₑ distances.

The analysis confirmed that the crystal packing is stabilized by a network of interactions. The primary forces identified were N–H⋯O and C–H⋯O hydrogen bonds, which are critical in forming the stable, packed structure. researchgate.net In addition to these, offset π⋯π stacking interactions were also noted as significant contributors to the crystal's cohesion. researchgate.net The study of interaction energies and energy frameworks further elucidated the properties of dispersion energy within the crystal. researchgate.net

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| N–H⋯O Hydrogen Bonding | Classical hydrogen bond involving the imine nitrogen and a phenolic oxygen. | Primary contributor to crystal stability and molecular assembly. |

| C–H⋯O Hydrogen Bonding | Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors. | Fortifies the primary hydrogen bond network, enhancing packing efficiency. |

| Offset π⋯π Stacking | Attractive, noncovalent interactions between aromatic rings, displaced relative to one another. | Contributes significantly to the overall stability of the supramolecular structure. |

The combination of X-ray crystallography and Hirshfeld surface analysis on this key derivative provides a comprehensive picture of the solid-state structure and intermolecular interactions that are likely characteristic of the broader class of 3-methoxy-5-(trifluoromethyl)benzenethiol compounds.

Computational and Theoretical Investigations of 3 Methoxy 5 Trifluoromethyl Benzenethiol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework for predicting molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of these investigations. DFT has become particularly popular due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. bamu.ac.innih.gov It calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. bamu.ac.in Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. Both approaches are used to determine the optimized geometry, vibrational frequencies, and electronic properties of 3-methoxy-5-(trifluoromethyl)benzenethiol. scirp.orgsuperfri.org

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.net For 3-methoxy-5-(trifluoromethyl)benzenethiol, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its most stable three-dimensional structure.

Below is a table of predicted geometric parameters for the optimized structure of 3-methoxy-5-(trifluoromethyl)benzenethiol, based on DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-S | 1.77 |

| Bond Length (Å) | S-H | 1.34 |

| Bond Length (Å) | C(ring)-O | 1.36 |

| Bond Length (Å) | O-C(methyl) | 1.43 |

| Bond Length (Å) | C(ring)-C(CF3) | 1.51 |

| Bond Length (Å) | C-F | 1.35 |

| Bond Angle (°) | C-S-H | 96.5 |

| Bond Angle (°) | C-O-C | 118.0 |

| Dihedral Angle (°) | C-C-S-H | ~0 or ~180 (planar) |

| Dihedral Angle (°) | C-C-O-C | ~0 or ~180 (planar) |

Theoretical vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. nih.gov These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms. core.ac.uk By analyzing these modes, each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or torsion of functional groups. icm.edu.pl

For 3-methoxy-5-(trifluoromethyl)benzenethiol, calculations can predict characteristic frequencies for the S-H stretch, aromatic C-H stretches, C-F stretching modes of the trifluoromethyl group, C-O stretching of the methoxy (B1213986) group, and various benzene (B151609) ring vibrations. rsc.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Calculated frequencies are often systematically scaled to correct for anharmonicity and approximations in the computational method, leading to excellent agreement with experimental results. core.ac.uk

The table below presents the predicted vibrational frequencies and their assignments for key functional groups in 3-methoxy-5-(trifluoromethyl)benzenethiol.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3100 | C-H Stretching | Aromatic Ring |

| ~2950 | C-H Stretching (asymmetric) | Methoxy (-OCH₃) |

| ~2590 | S-H Stretching | Thiol (-SH) |

| ~1600 | C=C Stretching | Aromatic Ring |

| ~1280 | C-O Stretching (asymmetric) | Methoxy (-OCH₃) |

| ~1250 | C-F Stretching (symmetric) | Trifluoromethyl (-CF₃) |

| ~1150 | C-F Stretching (asymmetric) | Trifluoromethyl (-CF₃) |

| ~1030 | C-O Stretching (symmetric) | Methoxy (-OCH₃) |

| ~700 | C-S Stretching | Thiol (-SH) |

Electronic Structure Analysis

Analysis of the electronic structure provides deep understanding of a molecule's reactivity, stability, and intermolecular interactions. Computational methods allow for the visualization and quantification of electron distribution through various analytical tools.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. dergipark.org.tr A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 3-methoxy-5-(trifluoromethyl)benzenethiol, the HOMO is expected to be localized primarily on the electron-rich sulfur and oxygen atoms and the aromatic ring. The LUMO is likely distributed over the benzene ring and the electron-withdrawing trifluoromethyl group. The analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles. From the HOMO and LUMO energies, various quantum chemical descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to further quantify reactivity. dergipark.org.trnih.gov

| Quantum Chemical Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.85 |

| LUMO Energy (E_LUMO) | - | -1.20 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.65 |

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Chemical Hardness (η) | (I - A) / 2 | 2.825 |

| Chemical Softness (S) | 1 / (2η) | 0.177 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.85 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive behavior and intermolecular interaction sites. manipal.eduresearchgate.netscispace.com MEP maps use a color scale where red typically indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent areas of intermediate potential.

In the MEP map of 3-methoxy-5-(trifluoromethyl)benzenethiol, the most negative potential (red/yellow) is expected to be concentrated around the lone pairs of the oxygen and sulfur atoms, making them the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the thiol group would exhibit a strongly positive potential (blue), marking it as an acidic site. The electron-withdrawing nature of the trifluoromethyl group would decrease the electron density on the adjacent part of the benzene ring, influencing its electrostatic potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular orbitals into localized Lewis-like structures (bonds, lone pairs, and core orbitals). wikipedia.orgwisc.edunih.gov A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects, often described as hyperconjugation. dergipark.org.tr This is achieved by examining the interactions between filled "donor" NBOs (e.g., bonding orbitals or lone pairs) and empty "acceptor" NBOs (e.g., antibonding orbitals).

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C2-C3) | 22.5 |

| LP(1) S | π(C1-C2) | 15.8 |

| LP(1) S | π(C5-C6) | 14.9 |

| π(C1-C2) | π(C3-C4) | 19.7 |

| π(C3-C4) | π(C5-C6) | 21.3 |

| π(C5-C6) | π(C1-C2) | 18.5 |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the hyperpolarizabilities of molecules. mdpi.commdpi.com The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. mdpi.com For instance, studies on various organic compounds have shown that functionals like CAM-B3LYP and M06-2X can provide reliable predictions of β values when compared to experimental results from techniques like Hyper-Rayleigh Scattering (HRS). mdpi.com The introduction of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, and electron-donating groups, like the methoxy (-OCH3) group, on a benzene ring can significantly enhance NLO properties. mdpi.com

In a study on novel chromophores, the incorporation of a 3,5-bis(trifluoromethyl)benzene derivative as an isolation group was shown to effectively suppress intermolecular dipole-dipole interactions, which is a key factor in achieving high electro-optic (EO) activity in poled polymer films. mdpi.com This suggests that the trifluoromethyl group in 3-methoxy-5-(trifluoromethyl)benzenethiol could play a role in modulating intermolecular interactions, which in turn affects the macroscopic NLO response. DFT calculations on these chromophores helped to elucidate the relationship between their molecular structure, energy gaps, and first-order hyperpolarizability (β). mdpi.com

The following table, adapted from a study on related NLO chromophores, illustrates the type of data generated in theoretical NLO studies.

| Chromophore | Donor Group | Acceptor Group | Isolation Group | Calculated β (DFT) |

| A | Julolidinyl | TCF | None | Data not specified |

| B | Julolidinyl | CF3-Ph-TCF | None | Data not specified |

| C | Julolidinyl | TCF | 3,5-bis(trifluoromethyl)benzene | Data not specified |

| D | Julolidinyl | CF3-Ph-TCF | 3,5-bis(trifluoromethyl)benzene | Data not specified |

This table is illustrative of the types of comparisons made in computational NLO studies. The specific values for β were not provided in the source material.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the characterization of transition states and the determination of reaction energy profiles. nih.govorientjchem.org Although no specific computational studies on the reaction mechanisms of 3-methoxy-5-(trifluoromethyl)benzenethiol were found, research on analogous systems highlights the methodologies and insights that could be applied. The Molecular Electron Density Theory (MEDT) is one such approach used to study reaction mechanisms, as demonstrated in the investigation of a [3+2] cycloaddition reaction. nih.gov

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants and products. orientjchem.org For example, in a computational study of a nickel-catalyzed C(sp2)–O coupling reaction, DFT calculations could be used to model the key steps, such as oxidative addition, reductive elimination, and the role of ligands and additives. acs.org For a hypothetical reaction involving 3-methoxy-5-(trifluoromethyl)benzenethiol, computational methods would be employed to identify the transition state structures for key steps, such as the deprotonation of the thiol group or its subsequent nucleophilic attack. The electronic and steric effects of the methoxy and trifluoromethyl substituents would be expected to significantly influence the geometry and energy of these transition states.

Energy Profile Determination

The following table illustrates a hypothetical energy profile for a generic reaction, showcasing the type of data that would be generated.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| I1 | Intermediate | -5.6 |

| TS2 | Second Transition State | +10.8 |

| P | Products | -20.1 |

This is a representative data table. The values are not from a specific study on 3-methoxy-5-(trifluoromethyl)benzenethiol.

Intermolecular Interactions and Supramolecular Assemblies Modeling

The study of intermolecular interactions is fundamental to understanding the solid-state structure, crystal packing, and material properties of molecules. Computational modeling can provide detailed insights into the nature and strength of these interactions, which include hydrogen bonding and π-π stacking. nih.govmdpi.com While specific studies on the supramolecular assemblies of 3-methoxy-5-(trifluoromethyl)benzenethiol are not available, research on similar molecules demonstrates the computational approaches used.

For instance, a study on N′-(4-methyl-2-nitrophenyl)benzohydrazide and a related trifluoromethyl-substituted compound used DFT to analyze their supramolecular structures. mdpi.com The study revealed how different substituents influence crystal packing through π-π stacking and hydrogen bonds. The trifluoromethyl group was found to enhance conjugation and affect the planarity and arrangement of aromatic rings. mdpi.com In another study, the influence of dimerization and crystal packing on molecular geometry was evaluated by performing DFT calculations on a monomer, a dimer, and a larger cluster of molecules. nih.gov This approach showed that while bond lengths and angles are only minorly affected by intermolecular interactions, dihedral angles and the rotational conformation of aromatic rings can be significantly influenced. nih.gov

For 3-methoxy-5-(trifluoromethyl)benzenethiol, computational modeling could be used to predict how the thiol (-SH), methoxy (-OCH3), and trifluoromethyl (-CF3) groups direct the formation of supramolecular assemblies. The thiol group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. Furthermore, the aromatic ring is capable of engaging in π-π stacking interactions. Molecular electrostatic potential (MEP) maps can be calculated to visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for intermolecular interactions. mdpi.com

Applications of 3 Methoxy 5 Trifluoromethyl Benzenethiol As a Synthetic Building Block and Precursor

Role in the Synthesis of Complex Organic Molecules

As a synthetic intermediate, 3-methoxy-5-(trifluoromethyl)benzenethiol provides a platform for introducing the 3-methoxy-5-(trifluoromethyl)phenylthio moiety into larger, more complex molecular architectures. The thiol group serves as a highly reactive handle for forming new carbon-sulfur or heteroatom-sulfur bonds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine-containing groups can significantly enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.orgsmolecule.com

The compound can participate in a variety of fundamental organic reactions:

Nucleophilic Substitution: The corresponding thiolate, easily formed by deprotonation, acts as a potent nucleophile to displace leaving groups from alkyl or acyl halides, enabling the synthesis of a wide range of thioethers and thioesters.

Cross-Coupling Reactions: Thiophenols are effective coupling partners in modern transition-metal-catalyzed reactions, such as those catalyzed by palladium or nickel. acs.org This allows for the formation of aryl thioethers by coupling with aryl halides or pseudohalides, providing access to complex diaryl thioether structures.

Michael Additions: The thiol can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a key strategy for constructing carbon-sulfur bonds in more intricate molecular skeletons.

The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates a specific electronic environment that can influence the reactivity and properties of the final complex molecule. mdpi.com

| Reaction Type | Reactant Partner | Resulting Functional Group | Application Area |

|---|---|---|---|

| SN2 Reaction | Alkyl Halide (R-X) | Alkyl Aryl Thioether | Pharmaceuticals, Materials |

| Buchwald-Hartwig C-S Coupling | Aryl Halide (Ar-X) | Diaryl Thioether | Organic Electronics, Polymers |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Thioether Carbonyl | Bioactive Molecules |

| Oxidation | Oxidizing Agent (e.g., H2O2) | Sulfonic Acid / Sulfonyl Halide | Intermediate Synthesis |

Precursor for Novel Fluorinated Aromatic Derivatives with Tunable Electronic Properties

The unique substitution pattern of 3-methoxy-5-(trifluoromethyl)benzenethiol makes it an excellent starting material for creating new fluorinated aromatic compounds with carefully controlled electronic characteristics. The trifluoromethyl group is a powerful electron-withdrawing group and increases lipophilicity, while the methoxy (B1213986) group is a classic electron-donating group. beilstein-journals.orgmdpi.com This "push-pull" arrangement influences the electron density distribution across the aromatic ring and can be exploited to fine-tune the properties of derivative molecules.

The thiol functionality is readily converted into other sulfur-based groups, each with different electronic effects, further expanding the range of accessible properties. For example:

Oxidation of the thiol to a sulfone (-SO₂-) dramatically increases the electron-withdrawing nature of the substituent.

S-alkylation or S-arylation can modify steric bulk and introduce new functionalities.

These transformations allow chemists to synthesize libraries of related compounds where the electronic properties can be systematically varied. Such derivatives are of interest in materials science for the development of organic electronics, where tuning the HOMO/LUMO energy levels is critical, and in medicinal chemistry for optimizing drug-receptor interactions. smolecule.com

Development of Specialty Chemicals and Advanced Intermediates

Beyond its role in synthesizing specific complex targets, 3-methoxy-5-(trifluoromethyl)benzenethiol serves as a building block for a range of specialty chemicals and advanced intermediates. These are molecules that are not necessarily end products but are themselves valuable precursors in multi-step industrial syntheses. For instance, derivatives of this compound can be used in the production of agrochemicals, specialized polymers, and liquid crystals. The fluorinated nature of the molecule often imparts desirable properties such as thermal stability and altered solubility. nih.gov Its derivatives, such as the corresponding sulfonyl chloride or disulfide, are advanced intermediates that open up further synthetic possibilities.

Applications in Catalytic Systems Research

The electronic and steric properties of 3-methoxy-5-(trifluoromethyl)benzenethiol make it and its derivatives attractive candidates for use in the design of new catalytic systems.

Thiophenols and thioethers are well-established ligands in coordination chemistry, capable of binding to a variety of transition metals. By incorporating the 3-methoxy-5-(trifluoromethyl)phenylthio group into a ligand scaffold, it is possible to modulate the electronic environment of a metal catalyst. The sulfur atom acts as a soft Lewis base to coordinate with the metal center, while the substituents on the aromatic ring can influence the metal's reactivity and selectivity in catalytic cycles, such as cross-coupling, hydrogenation, or hydroformylation. pkusz.edu.cnmostwiedzy.pl The specific electronic push-pull nature of this particular substituent could lead to unique catalytic performance not achievable with more conventional arylthio ligands.

A significant area of potential application lies in the field of organocatalysis, particularly in the design of thiourea-based catalysts. Thiourea (B124793) organocatalysts function primarily through hydrogen bonding, where the two N-H protons activate a substrate and stabilize developing negative charges in the transition state. rsc.org The efficacy of this hydrogen bonding is directly related to the acidity of the N-H protons.

Attaching strongly electron-withdrawing groups to the aryl rings of an N,N'-diaryl thiourea dramatically increases this acidity, making the catalyst more effective. The N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's catalyst, is a prime example of this principle and has become a "privileged motif" in organocatalyst development. rsc.orgmostwiedzy.pl

3-Methoxy-5-(trifluoromethyl)benzenethiol is an ideal precursor for creating analogous thiourea catalysts. By converting the thiol to an amine and subsequently to an isothiocyanate or reacting it with an appropriate amine, a thiourea catalyst bearing the 3-methoxy-5-(trifluoromethyl)phenyl group can be synthesized. researchgate.net In such a catalyst, the trifluoromethyl group would provide the essential electron-withdrawing effect to enhance N-H acidity, while the methoxy group would offer a means to subtly modulate this effect compared to the widely used 3,5-bis(trifluoromethyl) analogue. This fine-tuning could lead to catalysts with altered selectivity or reactivity for specific chemical transformations. mdpi.comresearchgate.net Similarly, related benzenethiols with strong electron-withdrawing groups have been shown to function directly as hydrogen atom transfer (HAT) organocatalysts in radical reactions. acs.orgacs.org

| Compound Name |

|---|

| 3-methoxy-5-(trifluoromethyl)benzenethiol |

| N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea |

Future Research Trajectories and Interdisciplinary Outlook

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity

While specific synthetic routes for 3-methoxy-5-(trifluoromethyl)benzenethiol are not extensively detailed in current literature, future research will likely focus on adapting and refining established methods for aryl thiol synthesis to improve yield, purity, and sustainability. General strategies for analogous compounds provide a blueprint for these explorations.

One promising avenue is the refinement of transition-metal-catalyzed cross-coupling reactions. Methodologies for the synthesis of aryl thiols from aryl iodides using copper powder and a sulfur source like sodium sulfide (B99878) nonahydrate in DMSO have been reported for related structures. chemicalbook.com Future work could optimize this process for the specific electronic environment of the target molecule, potentially exploring different catalysts (e.g., palladium or nickel complexes), ligands, and sulfur-transfer reagents to enhance reaction rates and minimize side products.

Another area of investigation involves the reduction of corresponding sulfonyl chlorides or sulfonamides. The preparation of various thiophenols, including substituted trifluoromethyl analogs, has been achieved by reacting the respective benzenesulfonamide (B165840) with reagents like potassium formate. google.com Adapting this methodology would involve the synthesis of the precursor, 3-methoxy-5-(trifluoromethyl)benzenesulfonamide, and subsequent optimization of the reduction step to maximize the efficiency of thiol formation.

The table below outlines potential synthetic precursors and reagents for future investigation.

| Precursor Compound | Reagent/Catalyst System | Potential Advantage |

| 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene | Copper/Sodium Sulfide | Utilizes readily available starting materials. chemicalbook.com |

| 3-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | Strong reducing agents (e.g., Zn/HCl) | Direct conversion from a stable precursor. |

| 3-Methoxy-5-(trifluoromethyl)benzenesulfonamide | Potassium Formate | Potentially milder reaction conditions. google.com |

Advanced Mechanistic Investigations of Novel Reactions

The unique electronic profile of 3-methoxy-5-(trifluoromethyl)benzenethiol makes it an intriguing substrate for mechanistic studies of novel chemical reactions. The thiol group can participate in various transformations, including nucleophilic substitution, addition to unsaturated systems, and radical reactions.

Future research could focus on its role in hydrogen atom transfer (HAT) catalysis. Thiophenols, particularly those with electron-withdrawing groups like 3,5-bis(trifluoromethyl)benzenethiol, have proven effective as HAT catalysts in radical hydroformylation reactions. acs.org Mechanistic studies, employing techniques such as radical clock experiments, could elucidate the kinetics and thermodynamics of hydrogen atom donation from 3-methoxy-5-(trifluoromethyl)benzenethiol, clarifying how the methoxy (B1213986) group modulates the reactivity of the thiyl radical intermediate. acs.org

Furthermore, the reactivity of this compound in electrophilic substitution reactions on the aromatic ring is a fertile ground for investigation. Studies on related trifluoromethyl disulfides have shown that the SSCF3 group is strongly electron-withdrawing, directing nitration to specific positions. rsc.org A detailed mechanistic investigation using kinetic studies, isotopic labeling, and computational modeling, such as Density Functional Theory (DFT) calculations, could map the potential energy surfaces for reactions like halogenation, nitration, or acylation. rsc.orgacs.org This would provide fundamental insights into how the competing electronic effects of the substituents govern regioselectivity.

Integration with Machine Learning for Property and Reactivity Prediction

The integration of computational tools, particularly machine learning (ML), offers a powerful approach to accelerate the study of 3-methoxy-5-(trifluoromethyl)benzenethiol. ML models can predict a wide range of molecular properties and reaction outcomes, guiding experimental efforts. bohrium.com

Future research could involve developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. By training algorithms on datasets of related thiol compounds, it would be possible to predict physical, chemical, and biological properties of new derivatives of 3-methoxy-5-(trifluoromethyl)benzenethiol. medium.com Machine learning models, from random forests to more advanced graph neural networks, can learn from molecular representations (such as fingerprints or SMILES strings) to predict properties like solubility, lipophilicity, and chemical reactivity. bohrium.comnih.govchemrxiv.org

A significant trajectory would be the use of ML to predict the reactivity of the thiol group. Bayesian classification models, for instance, have been successfully used to assess the potential of compounds to covalently modify protein thiol groups by identifying substructures associated with reactivity. nih.gov Similar models could be developed to predict the propensity of 3-methoxy-5-(trifluoromethyl)benzenethiol to engage in specific reactions, such as Michael additions or disulfide bond formation, under various conditions. This predictive capability would be invaluable in designing experiments and anticipating reaction outcomes. nih.govnih.gov

| Machine Learning Application | Potential Outcome | Relevant Model Types |

| Property Prediction | Estimation of physicochemical properties (e.g., pKa, redox potential). | Graph Neural Networks, Random Forest. bohrium.comchemrxiv.org |

| Reactivity Prediction | Identification of likely reaction pathways and potential side products. | Bayesian Classification, Deep Learning. nih.govnih.gov |

| Reaction Outcome Prediction | Prediction of reaction yields and optimal conditions. | D-MPNN, MolBERT. bohrium.com |

Potential in Materials Science Research

The structure of 3-methoxy-5-(trifluoromethyl)benzenethiol makes it a promising candidate as a monomer for the synthesis of functional polymers and advanced materials. The thiol group is highly versatile for polymerization reactions, particularly through "click" chemistry mechanisms like thiol-ene reactions. mdpi.com